Cas no 922001-27-2 (N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide)

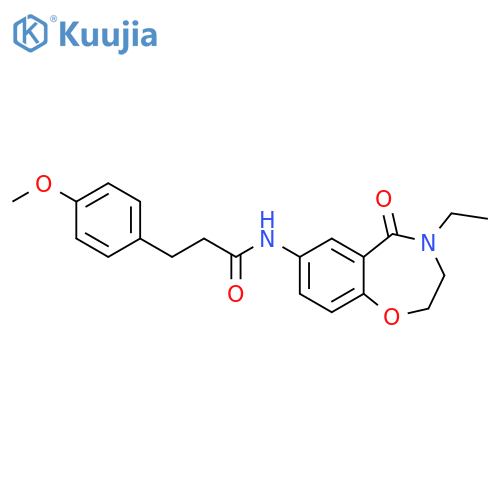

922001-27-2 structure

商品名:N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide

CAS番号:922001-27-2

MF:C21H24N2O4

メガワット:368.426265716553

CID:6462463

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide 化学的及び物理的性質

名前と識別子

-

- N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide

- Benzenepropanamide, N-(4-ethyl-2,3,4,5-tetrahydro-5-oxo-1,4-benzoxazepin-7-yl)-4-methoxy-

-

- インチ: 1S/C21H24N2O4/c1-3-23-12-13-27-19-10-7-16(14-18(19)21(23)25)22-20(24)11-6-15-4-8-17(26-2)9-5-15/h4-5,7-10,14H,3,6,11-13H2,1-2H3,(H,22,24)

- InChIKey: FJQDZWKQAOXKBQ-UHFFFAOYSA-N

- ほほえんだ: C1(CCC(NC2=CC=C3OCCN(CC)C(=O)C3=C2)=O)=CC=C(OC)C=C1

じっけんとくせい

- 密度みつど: 1.210±0.06 g/cm3(Predicted)

- ふってん: 625.0±55.0 °C(Predicted)

- 酸性度係数(pKa): 13.92±0.20(Predicted)

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2276-0130-3mg |

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide |

922001-27-2 | 90%+ | 3mg |

$94.5 | 2023-05-16 | |

| Life Chemicals | F2276-0130-75mg |

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide |

922001-27-2 | 90%+ | 75mg |

$312.0 | 2023-05-16 | |

| Life Chemicals | F2276-0130-20mg |

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide |

922001-27-2 | 90%+ | 20mg |

$148.5 | 2023-05-16 | |

| Life Chemicals | F2276-0130-4mg |

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide |

922001-27-2 | 90%+ | 4mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2276-0130-30mg |

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide |

922001-27-2 | 90%+ | 30mg |

$178.5 | 2023-05-16 | |

| Life Chemicals | F2276-0130-2μmol |

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide |

922001-27-2 | 90%+ | 2μl |

$85.5 | 2023-05-16 | |

| Life Chemicals | F2276-0130-20μmol |

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide |

922001-27-2 | 90%+ | 20μl |

$118.5 | 2023-05-16 | |

| Life Chemicals | F2276-0130-2mg |

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide |

922001-27-2 | 90%+ | 2mg |

$88.5 | 2023-05-16 | |

| Life Chemicals | F2276-0130-10mg |

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide |

922001-27-2 | 90%+ | 10mg |

$118.5 | 2023-05-16 | |

| Life Chemicals | F2276-0130-100mg |

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide |

922001-27-2 | 90%+ | 100mg |

$372.0 | 2023-05-16 |

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

922001-27-2 (N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide) 関連製品

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 55290-64-7(Dimethipin)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬